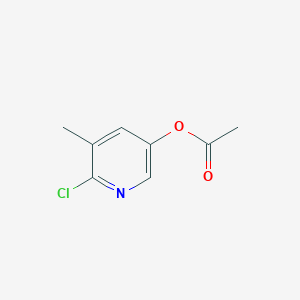

6-Chloro-5-methylpyridin-3-yl acetate

Descripción general

Descripción

6-Chloro-5-methylpyridin-3-yl acetate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Biological Activity

Research indicates that 6-chloro-5-methylpyridin-3-yl acetate exhibits significant biological activity. It has been studied for its potential to interact with various biological targets, influencing enzyme activity and receptor binding. Notably, it may act as an inhibitor or modulator in biochemical pathways, making it valuable in drug design and development.

Case Studies

- Inhibitory Effects on PRMT5 : A study identified small molecules that inhibit PRMT5, a protein involved in cancer cell proliferation. The compound was noted for its ability to bind effectively to specific enzymes, demonstrating potential as a therapeutic agent against certain cancers .

- S1P3 Receptor Antagonism : Compounds similar to this compound have been explored for their antagonistic effects on the S1P3 receptor, which is implicated in various inflammatory diseases such as arthritis and neurodegenerative disorders .

Agricultural Applications

Insecticidal Properties

The compound has been investigated for its insecticidal properties. N-substituted derivatives of pyridine compounds have shown effectiveness in controlling insect populations, suggesting potential applications in agricultural pest management .

Synthetic Applications

Synthesis Methods

this compound can be synthesized through various methods, including:

- Acetylation of Pyridine Derivatives : This involves reacting pyridine derivatives with acetic anhydride or acetyl chloride under basic conditions to introduce the acetate group.

- Functional Group Transformations : The compound can also be derived from other pyridine derivatives through selective functional group transformations, enhancing its utility in synthetic organic chemistry .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes substitution under nucleophilic conditions. This reaction is pivotal for introducing functional groups or modifying the pyridine scaffold.

Key Examples:

Mechanistic Insights:

-

Chlorine serves as a leaving group, with reactivity enhanced by electron-withdrawing effects of the acetate and methyl groups.

-

Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination .

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Experimental Data:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| 1M NaOH, 60°C | NaOH | 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid | 85% | |

| H₂SO₄ (cat.), H₂O | – | Same as above | 78% |

Applications:

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, expanding structural complexity.

Case Study:

-

Reaction with 2-aminopyridines under microwave irradiation forms imidazo[1,2-a]pyridine derivatives, a pharmacologically relevant scaffold .

Conditions: Solvent-free, 150°C, 20 min

Yield: 82%

Oxidation and Reduction

Functional groups on the pyridine ring and side chains undergo redox transformations.

Oxidation:

-

The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-carboxy-6-chloropyridin-3-yl acetate (Yield: 58%).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this pathway is less common due to steric hindrance.

Metabolic Transformations

In biological systems, the acetate group is susceptible to enzymatic hydrolysis, while the chlorine atom influences metabolic stability:

-

Replacement of chlorine with polar groups (e.g., –OH) reduces lipophilicity (ClogP decreases from 3.08 to 2.64) but may compromise target binding .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

| Reaction Type | Catalysts/Ligands | Products | Yield | References |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 3-Amino-6-chloro-5-methylpyridine | 76% |

Stability Under Synthetic Conditions

Propiedades

Número CAS |

54232-04-1 |

|---|---|

Fórmula molecular |

C8H8ClNO2 |

Peso molecular |

185.61 g/mol |

Nombre IUPAC |

(6-chloro-5-methylpyridin-3-yl) acetate |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(12-6(2)11)4-10-8(5)9/h3-4H,1-2H3 |

Clave InChI |

WMBNONRWJWUNRC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN=C1Cl)OC(=O)C |

SMILES canónico |

CC1=CC(=CN=C1Cl)OC(=O)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.